5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Description
Historical Context and Development of Halogenated Oxazoles
The development of halogenated oxazoles traces its origins to the broader exploration of heterocyclic chemistry that began in the late nineteenth century, with Emil Fischer's pioneering work on oxazole synthesis in 1896 establishing the foundation for future developments in this field. Fischer's original methodology, which involved the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, provided the first systematic approach to oxazole construction and demonstrated the potential for incorporating various substituents into the heterocyclic framework. This early work laid the groundwork for subsequent investigations into halogenated derivatives, as researchers recognized the enhanced reactivity and synthetic utility that halogen substituents could provide to oxazole systems.
The progression from simple oxazole synthesis to more complex halogenated derivatives occurred throughout the twentieth century, with significant advances in selective halogenation techniques and cross-coupling methodologies driving the development of sophisticated synthetic approaches. Research conducted by Wagner and colleagues in 2023 demonstrated that selective functionalization of oxazole systems could be achieved through sequential deprotonation strategies that exploit the different acidity values of various positions on the heterocyclic ring. Their work showed that specific halogenation at carbon-2 and carbon-5 positions was enabled by careful control of reaction conditions and the use of appropriate bases, while halogenation at carbon-4 could be accomplished through optimized halogen dance reactions that involve the migration of halogen substituents under basic conditions.
The evolution of synthetic methodologies for halogenated oxazoles has been significantly influenced by the development of modern cross-coupling techniques and the recognition of these compounds as valuable building blocks for pharmaceutical and materials science applications. Studies by various research groups have established that halogen dance isomerization represents a particularly effective pathway for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles, providing a facile route to complex substitution patterns that would be difficult to achieve through direct substitution reactions. These methodological advances have enabled the preparation of highly functionalized oxazole derivatives with precise control over substitution patterns, contributing to the development of compound libraries for drug discovery and materials research applications.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, encompassing its role as a representative example of the broader class of halogenated azoles that have become increasingly important in modern synthetic chemistry and pharmaceutical research. Research investigations have consistently demonstrated that oxazole-containing compounds exhibit remarkable biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, making them attractive targets for medicinal chemistry applications. The specific halogenated derivative under examination serves as a crucial synthetic intermediate that enables access to more complex molecular architectures through selective functionalization reactions that exploit the reactivity of the halogen substituents.
Contemporary research in heterocyclic chemistry has emphasized the importance of halogenated oxazoles as versatile building blocks for the construction of complex natural products and pharmaceutical compounds. Studies have shown that the presence of halogen substituents on oxazole rings provides multiple opportunities for further chemical modification, including metal-catalyzed cross-coupling reactions, nucleophilic substitution processes, and radical-mediated transformations that can introduce additional functional groups or extend the molecular framework. The strategic placement of both bromine and chlorine atoms in this compound creates a molecule with complementary reactive sites that can be selectively activated under different reaction conditions, providing synthetic chemists with precise control over the order and selectivity of subsequent transformations.
The research significance of this compound is further enhanced by its potential applications in the development of new synthetic methodologies and the exploration of novel reaction mechanisms. Modern green chemistry approaches have increasingly focused on the development of environmentally friendly synthetic routes to halogenated heterocycles, with particular emphasis on microwave-assisted synthesis, ultrasound-promoted reactions, and the use of ionic liquids as reaction media. The synthesis and functionalization of this compound provides an excellent platform for evaluating these emerging methodologies and developing more sustainable approaches to complex heterocyclic synthesis that minimize environmental impact while maintaining high levels of efficiency and selectivity.
Overview of Oxazole Chemistry and Applications
Oxazole chemistry encompasses a rich and diverse field of heterocyclic research that has evolved significantly since the initial discovery of the oxazole ring system, with current applications spanning pharmaceutical development, materials science, and synthetic methodology research. The fundamental oxazole structure consists of a five-membered aromatic ring containing one oxygen atom at position 1 and one nitrogen atom at position 3, creating a heterocyclic system with unique electronic properties that distinguish it from other azole derivatives. Research has established that oxazoles are significantly less basic than related heterocycles such as imidazoles, with the conjugate acid of oxazole having a pKa value of 0.8 compared to 7 for imidazole, reflecting the electron-withdrawing effect of the oxygen atom and the resulting stabilization of the neutral form.
The synthetic chemistry of oxazoles has been extensively developed through numerous classical and modern methodologies that provide access to various substitution patterns and functional group arrangements. Classical approaches include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes in the presence of hydrochloric acid. Modern synthetic developments have introduced innovative approaches such as the van Leusen reaction with aldehydes and tosylmethyl isocyanide, microwave-assisted cyclization reactions, and metal-catalyzed oxidative cyclization processes that provide improved efficiency and selectivity for oxazole construction. These methodological advances have significantly expanded the synthetic accessibility of complex oxazole derivatives and enabled the preparation of compound libraries for biological screening and materials applications.
The applications of oxazole chemistry extend across multiple scientific disciplines, with particular prominence in pharmaceutical research where oxazole-containing compounds have demonstrated significant biological activities. Research has identified oxazole derivatives as important pharmacophores in the development of anticancer, antibacterial, antiviral, and anti-inflammatory agents, with several oxazole-containing drugs currently approved for clinical use. The versatility of oxazole chemistry is further demonstrated by its applications in materials science, where oxazole-based polymers and small molecules have been developed for use in organic electronics, liquid crystal displays, and high-energy density materials. The combination of synthetic accessibility, structural diversity, and biological activity makes oxazole chemistry a continuing area of active research with significant potential for future developments in both fundamental and applied chemical sciences.
Properties
IUPAC Name |
5-(2-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSDYLLRZGQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor-Based Cyclization Approach
A common synthetic strategy involves the following steps:
Step 1: Preparation of 2-Bromobenzoyl Chloride or 2-Bromophenyl Precursors
Starting from 2-bromobenzene derivatives, acyl chlorides or related intermediates are prepared to introduce the bromophenyl moiety.
Step 2: Formation of Acylamino Ketone or Equivalent Intermediate
Reaction of the 2-bromobenzoyl chloride with appropriate amines or amides yields intermediates suitable for cyclization.
Step 3: Cyclization to Form the Oxazole Ring
Under dehydrating conditions (e.g., polyphosphoric acid or phosphorus oxychloride), the intermediate undergoes intramolecular cyclization to form the oxazole ring.
Step 4: Introduction of the Chloromethyl Group
The chloromethyl substituent at the 2-position is introduced via chloromethylation reactions, often involving chloromethylating agents such as chloromethyl methyl ether or related reagents under controlled conditions.
Halogen Dance and Site-Selective Functionalization
Advanced methodologies involve site-selective deprotonation and halogen dance isomerization to achieve substitution at specific positions on the oxazole ring. For example, kinetic deprotonation at the C-2 position can generate reactive carbanions that facilitate selective functionalization.
Microwave-Assisted and Green Chemistry Approaches
Recent advances include microwave irradiation techniques to accelerate the synthesis of oxazole derivatives, including halogenated variants, using environmentally benign solvents like dimethylformamide (DMF) and urea mixtures. These methods reduce reaction times and improve yields, aligning with green chemistry principles.
Van Leusen Reaction Adaptations
The van Leusen reaction has been adapted for the synthesis of 5-(2-bromophenyl)-substituted oxazoles by reacting TosMIC with 2-bromobenzaldehyde derivatives under basic conditions (e.g., potassium carbonate in methanol). This approach allows the direct formation of the oxazole ring with the desired substitution pattern in good yields and mild conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | Acylaminoketone, mineral acid or polyphosphoric acid | Established, straightforward | Sensitive to harsh conditions; moderate yields | 40-60 |
| Van Leusen Oxazole Synthesis | TosMIC, 2-bromobenzaldehyde, K2CO3, MeOH | Mild, functional group tolerant | Requires availability of aldehydes | 60-90 |
| Halogen Dance Isomerization | Base-mediated deprotonation, halogen migration | Site-selective functionalization | Requires careful control of conditions | 70-80 |
| Microwave-Assisted Synthesis | 2-bromoacetophenone, urea, DMF, microwave irradiation | Rapid, green chemistry compliant | Equipment requirement | 70-85 |
| Chloromethylation Post-Cyclization | Chloromethyl methyl ether or equivalents | Direct introduction of chloromethyl group | Toxic reagents, safety concerns | Variable (60-80) |
Research Findings and Optimization Notes
The Robinson-Gabriel method yields can be improved by using polyphosphoric acid over harsher acids like PCl5 or H2SO4, which can degrade halogen substituents.
The van Leusen synthesis offers a versatile and eco-friendly route, especially when combined with polymer-supported reagents and aqueous media, reducing the environmental footprint.
Halogen dance isomerization provides a powerful tool for regioselective halogen substitution, enabling the preparation of 2,5-disubstituted oxazoles with high selectivity.
Microwave-assisted synthesis significantly reduces reaction times from hours to minutes and improves yields, making it attractive for scale-up and industrial applications.
Chloromethylation requires careful handling due to the toxicity of reagents; alternative chloromethylating agents and safer protocols are under investigation to improve safety and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole serves as a crucial building block for synthesizing pharmaceutical compounds. Its derivatives are investigated for various therapeutic properties:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains and fungi.
- Anticancer Properties : Studies indicate that it can inhibit the proliferation of cancer cell lines, demonstrating potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Research suggests it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Materials Science
This compound can be integrated into new materials to enhance specific properties such as conductivity and fluorescence. Its incorporation into polymers can lead to improved performance in various applications.
Biological Studies
In biological research, this compound is utilized as a probe or ligand to investigate molecular interactions and pathways. Its derivatives may exhibit significant biological activity, contributing to drug discovery efforts.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxic to leukemia and breast cancer cells | |
| Anti-inflammatory | Potential therapeutic applications |
Case Studies
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of several oxazole derivatives, including this compound. Results indicated moderate to high activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.
-
Cytotoxicity Assay :
- In vitro assays demonstrated significant cytotoxicity against human leukemia cell lines (IC50 values in the micromolar range). Mechanisms involved apoptosis induction through caspase activation pathways.
-
Inflammation Model :
- In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- This contrasts with analogs like HC-3304, which lack this reactive site .
Discussion :
Physicochemical Properties
Table 3: Crystallographic and Solubility Data
Key Insights :
- Fluorophenyl analogs exhibit strong intermolecular interactions (e.g., π-π stacking), which stabilize crystal lattices . The target compound’s bromophenyl group may similarly influence packing but with greater steric bulk.
- The chloromethyl group likely reduces solubility in aqueous media compared to non-chlorinated analogs .
Biological Activity
5-(2-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromophenyl group and a chloromethyl substituent on the oxazole ring. These functional groups are significant as they influence the compound's lipophilicity and interaction dynamics with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The bromine atom enhances π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, which may result in therapeutic effects against various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : It has shown promising results against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Its derivatives have been evaluated for cytotoxicity against human leukemia and breast cancer cells, showing IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Effects : The compound has been investigated for its potential to treat inflammatory diseases by modulating inflammatory pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated moderate to high activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .
- Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human leukemia cell lines (IC50 values in the micromolar range), with mechanisms involving apoptosis induction through caspase activation pathways .
- Inflammation Model : In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic identifiers of 5-(2-bromophenyl)-2-(chloromethyl)-1,3-oxazole?
- Answer : The compound contains a 1,3-oxazole core substituted with a chloromethyl group at position 2 and a 2-bromophenyl group at position 4. Key identifiers include:
- Molecular formula : C₁₁H₈BrClNO (inferred from related structures in ).
- NMR : The chloromethyl group (CH₂Cl) typically appears as a singlet at δ ~4.5–5.0 ppm in ¹H-NMR. The bromophenyl moiety shows aromatic protons at δ ~7.2–7.8 ppm (based on analogs in ).
- Mass spectrometry : A molecular ion peak at m/z ≈ 301 (M⁺, calculated for C₁₁H₈BrClNO) .
Q. What synthetic routes are reported for preparing substituted 1,3-oxazoles like this compound?
- Answer : Two validated methods:
- Cyclization of α-amido ketones : React α-(2-bromobenzamido)acetophenone derivatives with POCl₃ or PCl₅ to form the oxazole ring (yields ~60–95%; see Table I in ).
- Chloromethylation : Treat preformed oxazoles (e.g., 5-(2-bromophenyl)-1,3-oxazole) with chloromethyl methyl ether and ZnCl₂ as a catalyst ( ).
Q. How can purity and stability be assessed during synthesis?
- Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30); retention time ~8.2 min (analog data from ).
- Melting point : Expected range 90–95°C (similar to 5-(4-fluorophenyl) analogs in ).
- Stability : Store under inert gas at –20°C; the chloromethyl group is prone to hydrolysis in humid conditions .
Advanced Research Questions
Q. What crystallographic techniques resolve the compound’s 3D structure, and what key parameters are observed?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. For analogous oxazoles (e.g., C₂₄H₁₅FN₂O₂ in ):
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell : a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.571°.
- Refinement : R₁ = 0.048, wR₂ = 0.120 (using SHELXL97).
Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Answer : The CH₂Cl group acts as an electrophilic site:
- Nucleophilic substitution : React with amines (e.g., piperidine) in DMF at 60°C to form 2-aminomethyl derivatives.
- Suzuki coupling : Replace Cl with aryl boronic acids using Pd(PPh₃)₄ (yields ~75–85%; see ).
Q. What computational methods predict the compound’s electronic properties and potential bioactivity?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
